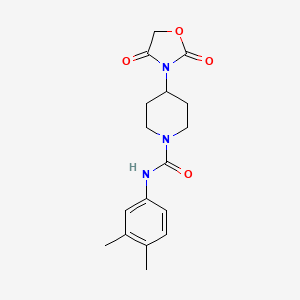

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antifungal Activity

- Compounds synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, related to the chemical structure , demonstrated significant antibacterial and antifungal activities. These activities were comparable or slightly better than those of known medicinal standards like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Anti-Inflammatory Potential

- A study on novel methyl amino and hydrazino benzimidazoles, which share structural similarities with the target compound, showed good anti-inflammatory activity in carrageenan-induced paw edema bio-assays in rats. This indicates potential applications in developing anti-inflammatory drugs (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).

Synthesis of Bisacrylates and Pyrroles

- The compound was used in transamination reactions leading to the synthesis of (2E) 3-amino-2-(1H-benzimidazol-2-yl)acrylate and symmetric bisacrylates. This demonstrates its utility in organic synthesis, particularly in the formation of acrylates and pyrroles (Brugidou et al., 1999).

Synthesis of Novel Ligands and Complexes

- Research has been conducted on creating new mono- and bis-tetrazole compounds using variants of the target compound. These are useful as precursors for further functionalization and in the construction of metal-organic frameworks (Boland et al., 2013).

Chemical Characterization

- The compound has been synthesized and characterized using various spectroscopic techniques, contributing to the understanding of its chemical structure and properties (عسيري & خان, 2010).

Antimicrobial Activity of Benzothiazole Derivatives

- Research into the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and related compounds has highlighted their potent antibacterial and entomological activities, underscoring the medicinal and biochemical relevance of such compounds (Chaudhary et al., 2011).

Synthesis of Pyrroles and Dihydropyrroles

- The compound's derivatives were used in the synthesis of pyrroles and dihydropyrroles through 1,3-dipolar cyclizations, showcasing its role in advanced organic synthesis (Katritzky, Hitchings, & Zhao, 1991).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Properties

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12/h3-6H,2,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHFUIWSTBPPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)

![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)